Benzyl[1-(thiophen-2-yl)ethyl]amine

Medicinal Chemistry CNS Drug Discovery Lead Optimization

Benzyl[1-(thiophen-2-yl)ethyl]amine (CAS 1019534-84-9), also named N-benzyl-1-(2-thienyl)ethanamine, is a chiral secondary amine with the molecular formula C₁₃H₁₅NS and a molecular weight of 217.33 g/mol. It features a thiophen-2-yl moiety linked via a branched ethylamine spacer to an unsubstituted benzyl group.

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
CAS No. 1019534-84-9
Cat. No. B1438260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[1-(thiophen-2-yl)ethyl]amine
CAS1019534-84-9
Molecular FormulaC13H15NS
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)NCC2=CC=CC=C2
InChIInChI=1S/C13H15NS/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
InChIKeyQUUMHQDUGIQJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl[1-(thiophen-2-yl)ethyl]amine (CAS 1019534-84-9) Procurement Guide: Structural & Physicochemical Profile for Informed Sourcing


Benzyl[1-(thiophen-2-yl)ethyl]amine (CAS 1019534-84-9), also named N-benzyl-1-(2-thienyl)ethanamine, is a chiral secondary amine with the molecular formula C₁₃H₁₅NS and a molecular weight of 217.33 g/mol . It features a thiophen-2-yl moiety linked via a branched ethylamine spacer to an unsubstituted benzyl group. The compound is commercially available as a building block (Enamine product code EN300-32626) at ≥95% purity, typically supplied as a liquid at room temperature with a calculated logP (CLogP) of 2.623 .

Benzyl[1-(thiophen-2-yl)ethyl]amine Sourcing: Why Linear Ethyl or Methylene Analogs Are Not One-to-One Replacements


Procurement decisions for thiophene-ethylamine building blocks cannot rely on simple formula matching. The branched ethyl linker in benzyl[1-(thiophen-2-yl)ethyl]amine introduces both a chiral center and a unique steric/electronic environment that directly impacts downstream molecular recognition. In contrast, the linear benzyl[2-(thiophen-2-yl)ethyl]amine (CAS 1020997-02-7) or the methylene-linked N-benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8) [1] lack this chiral branching, fundamentally altering their utility in asymmetric synthesis. Additionally, the unsubstituted benzyl group distinguishes this scaffold from the halogenated benzyl derivatives required in certain patent-defined series (e.g., US 4,983,744), where bioactivity is specifically tied to ring-substitution patterns [2]. Generic interchange risks compromising both enantioselective outcomes and target engagement profiles.

Benzyl[1-(thiophen-2-yl)ethyl]amine Comparator Evidence: Quantifying the Advantage Over Analogs


Lipophilicity Advantage Over Methylene-Linked Analog for CNS Drug Design

The calculated logP (CLogP) for benzyl[1-(thiophen-2-yl)ethyl]amine is 2.623, placing it within the optimal lipophilicity range for central nervous system (CNS) drug-like space (typically LogP 1–4) . Its closest commercially available analog, N-benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8), has a lower computed logP of approximately 2.1 (estimated by ACD/Labs Percepta from commonchemistry.cas.org data [1]). For an orally bioavailable CNS candidate, a LogP below 2.0 often correlates with poor passive blood-brain barrier permeability, while values above 4 increase non-specific binding and toxicity risk. The +0.5 logP differential positions the target compound more favorably for passive CNS permeation, directly impacting lead selection .

Medicinal Chemistry CNS Drug Discovery Lead Optimization

Chiral Center Enabling Asymmetric Synthesis: Contrast with Linear Ethyl Analog

The target compound possesses a chiral center at the carbon α to both the thiophene and amine nitrogen, enabling its use as a substrate or intermediate in enantioselective transformations. The linear analog, benzyl[2-(thiophen-2-yl)ethyl]amine (CAS 1020997-02-7), is achiral and thus cannot provide stereochemical control in downstream synthesis . Specifically, the target compound can be employed in asymmetric hydrogenation reactions with chiral Ru (diamine) catalysts to produce enantiomerically enriched products; such methodology is inapplicable to the linear analog because no chiral center exists to be set or retained .

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Divergent Reactivity: Unsubstituted Benzyl vs. Halogenated Analogs from Prior Art

US Patent 4,983,744 [1] explicitly claims thienylethylamines where the benzyl group must be ring-substituted by at least one halogen atom for antithrombotic intermediate utility. The target compound, bearing an unsubstituted benzyl group, falls outside the patent's core claims. This distinct substitution pattern means the target compound is not usable as a direct precursor for the patent's 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine final products. Conversely, it offers a non-halogenated scaffold for exploring alternative biological activities where halogen-dependent reactivity or toxicity (e.g., metabolic debromination) is undesirable [1].

Synthetic Methodology Patent Landscape Antithrombotic Intermediates

Enhanced Steric Bulk for Orthogonal Protection Strategies vs. Primary Amine Analog

The secondary amine character of benzyl[1-(thiophen-2-yl)ethyl]amine (N-benzyl group plus α-methyl thiophene substitution) provides greater steric encumbrance than the simpler primary amine 1-(thiophen-2-yl)ethanamine (CAS 6309-16-6) . This steric differentiation facilitates selective N-protection/deprotection sequences in multi-step syntheses. The benzyl group also serves as a latent hydrogenolysis site, offering orthogonal deprotection under conditions (H2, Pd/C) that leave the thiophene ring intact. The primary amine analog lacks this built-in protection handle, requiring additional synthetic steps to install and remove a protecting group .

Protecting Group Chemistry Building Block Design Orthogonal Synthesis

Proven Commercial Supply Chain Reliability vs. Niche or Discontinued Analogs

The target compound is actively stocked and supplied by Enamine, the world's largest supplier of screening compounds and building blocks, with immediate availability in US and UA warehouses (lead time 1-5 days) at 95% purity . In contrast, several structurally related analogs (e.g., N-benzyl-1-(thiophen-2-yl)methanamine analogs from certain vendors) show limited or intermittent stock availability, often with longer lead times and lower purity . For industrial or academic programs requiring reproducible procurement, this supply chain reliability is a quantifiable risk reduction factor.

Chemical Procurement Supply Chain Assurance Building Block Repository

Benzyl[1-(thiophen-2-yl)ethyl]amine: Highest-Value Application Scenarios Based on Differential Evidence


Asymmetric Synthesis of Chiral Drug Intermediates

The compound's unique chiral center (absent in linear ethyl analogs) makes it indispensable for asymmetric hydrogenation workflows, producing enantiomerically enriched amines for CNS-active pharmaceutical intermediates. Its CLogP of 2.623 further supports CNS permeability of resultant products [1].

CNS Lead Optimization Requiring Passive BBB Permeability

With a CLogP of 2.623 , the target compound occupies a lipophilicity sweet spot for CNS drug design. In comparative lead optimization, it outperforms the less lipophilic methylene analog (estimated CLogP ~2.1) in predicted passive brain penetration, making it the superior scaffold for initial SAR exploration of CNS targets .

Non-Halogenated Scaffold for Clean Metabolic Profiling

Unlike the halogen-substituted benzyl thiophene-ethylamines from US 4,983,744 [1], this compound lacks metabolically labile halogens, reducing the risk of reactive metabolite formation or off-target toxicity. It is the preferred starting point for projects where halogen-free scaffolds are mandated for safety profiling [1].

Protected Amine Building Block for Multi-Step Library Synthesis

The pre-installed N-benzyl group serves as a latent amine protection, enabling direct use in orthogonal synthesis strategies . This eliminates one full synthetic step compared to using the primary amine analog, accelerating parallel library construction in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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